molecular formula C15H12Br2N2O2S B12113328 1-(2,5-dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

1-(2,5-dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B12113328
M. Wt: 444.1 g/mol
InChI Key: QENZLCPLFYTVKH-UHFFFAOYSA-N
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Description

1-(2,5-Dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a dibromobenzenesulfonyl group attached to a dimethylbenzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 5,6-dimethyl-1H-1,3-benzodiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzodiazole derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

1-(2,5-Dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(2,5-Dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is unique due to the presence of both dibromobenzenesulfonyl and dimethylbenzodiazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H12Br2N2O2S

Molecular Weight

444.1 g/mol

IUPAC Name

1-(2,5-dibromophenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C15H12Br2N2O2S/c1-9-5-13-14(6-10(9)2)19(8-18-13)22(20,21)15-7-11(16)3-4-12(15)17/h3-8H,1-2H3

InChI Key

QENZLCPLFYTVKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br

Origin of Product

United States

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